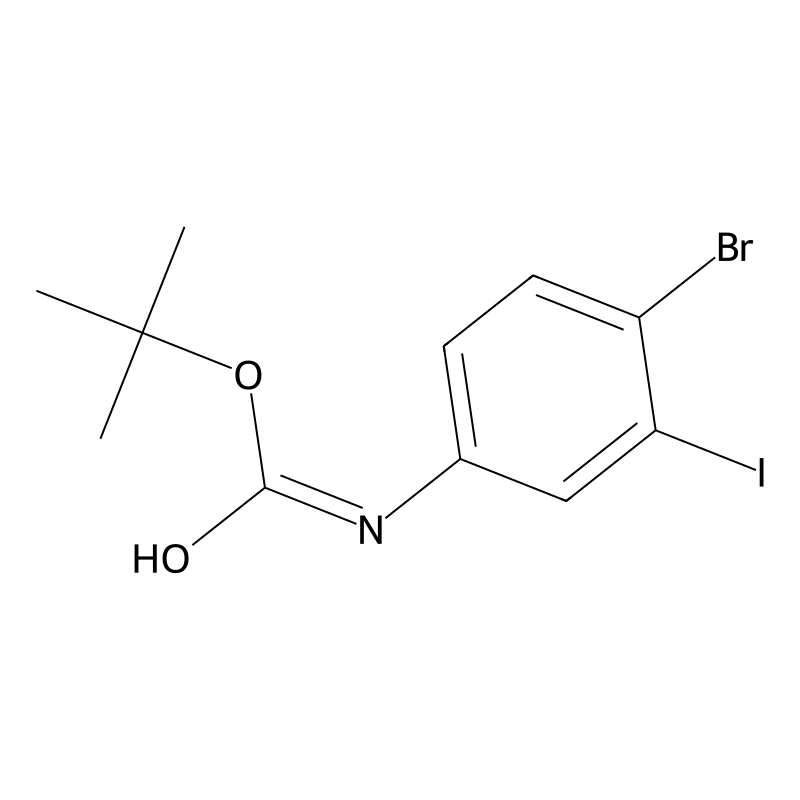

Tert-butyl 4-bromo-3-iodophenylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Synthesis of Biologically Active Natural Products

Scientific Field: Organic Chemistry

Application Summary: This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Experimental Procedures: The title compound was synthesized with a good yield and selectivity .

Results: The newly synthesized compounds were characterized by spectral data . They are potential precursors to biologically active natural products like Indiacen A and Indiacen B .

Synthesis of Novel Heteroaromatic Compounds

Scientific Field: Medicinal Chemistry

Results: A series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives have been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .

Synthesis of Indole Derivatives

Scientific Field: Pharmaceutical Chemistry

Application Summary: Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Experimental Procedures: The title compound is synthesized with good yield and selectivity .

Results: The newly synthesized compounds were characterized by spectral data . They show various biologically vital properties .

Tert-butyl 4-bromo-3-iodophenylcarbamate is an organic compound characterized by the molecular formula and a molar mass of approximately 398.03 g/mol. This compound features a tert-butyl group, a carbamate functional group, and halogen substituents (bromine and iodine) on the phenyl ring. The presence of these functional groups significantly influences its chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science .

There is no current information available regarding the mechanism of action of this compound in biological systems.

Due to the lack of research on this specific compound, its safety profile is unknown. However, similar aromatic carbamates can be irritants and may exhibit some toxicity []. Always handle unknown chemicals with proper personal protective equipment (PPE) in a well-ventilated fume hood following safe laboratory practices.

The uniqueness of tert-butyl 4-bromo-3-iodophenylcarbamate lies in its specific arrangement of halogen atoms and functional groups, which significantly influences its reactivity patterns and applications in chemical synthesis and pharmaceutical development.

Research into the biological activity of tert-butyl 4-bromo-3-iodophenylcarbamate is ongoing, particularly regarding its potential use in drug development. The compound's structure suggests that it may exhibit activity against specific biological targets due to the presence of halogen substituents, which can enhance binding affinity and selectivity in biological systems. Similar carbamate derivatives have been noted for their anti-inflammatory and anticancer properties, indicating that this compound may also exhibit beneficial biological effects .

The synthesis of tert-butyl 4-bromo-3-iodophenylcarbamate typically involves several key steps:

- Starting Materials: The synthesis begins with 4-bromo-3-iodoaniline as a primary reactant.

- Carbamate Formation: The reaction of 4-bromo-3-iodoaniline with tert-butyl chloroformate occurs in the presence of a base, such as triethylamine, to neutralize hydrochloric acid formed during the reaction.

- Reaction Conditions: The reaction is generally conducted at room temperature with stirring for several hours to ensure complete conversion.

In industrial settings, continuous flow reactors may be employed to enhance yield and purity while ensuring better control over reaction conditions.

Tert-butyl 4-bromo-3-iodophenylcarbamate has several applications across different domains:

- Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug discovery efforts targeting specific diseases.

- Materials Science: Its unique chemical properties make it suitable for developing new materials with tailored functionalities.

- Organic Synthesis: It acts as an intermediate in synthesizing more complex organic molecules due to its reactivity .

Studies focusing on the interactions of tert-butyl 4-bromo-3-iodophenylcarbamate with biological molecules are essential for understanding its potential therapeutic effects. These studies typically assess binding affinities to various receptors or enzymes, which can inform drug design efforts. Preliminary data suggest that compounds with similar structures may inhibit specific cytochrome P450 enzymes, indicating potential for drug-drug interactions or metabolic pathways that could be explored further .

Physical Constants

Molecular Weight and Exact Mass

The molecular weight of tert-butyl 4-bromo-3-iodophenylcarbamate has been consistently reported as 398.03 grams per mole across multiple chemical databases and suppliers [1] [2] [3] [4]. The exact mass, calculated through high-resolution mass spectrometry methods, is approximately 398.035 atomic mass units [1] [3]. The compound possesses an MDL number of MFCD18909498, which serves as a unique identifier in chemical databases [2] [3] [4].

The molecular formula C₁₁H₁₃BrINO₂ indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, one bromine atom, one iodine atom, one nitrogen atom, and two oxygen atoms [1] [2] [3]. The structural representation through SMILES notation is expressed as O=C(OC(C)(C)C)NC1=CC=C(Br)C(I)=C1, which depicts the tert-butyl carbamate functionality attached to the dihalogenated phenyl ring [2] [3] [4].

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 398.03 g/mol | Multiple databases [1] [2] [3] |

| Exact Mass | 398.035 amu | Computational analysis [1] [3] |

| Molecular Formula | C₁₁H₁₃BrINO₂ | Chemical registries [1] [2] [3] |

| InChI Key | QIQUEWWFXMMYSG-UHFFFAOYSA-N | Computational databases [3] |

Melting and Boiling Points

The thermal properties of tert-butyl 4-bromo-3-iodophenylcarbamate remain largely undetermined in the current literature [2]. No specific melting point data has been reported for this compound across the surveyed chemical databases and supplier specifications [2] [16]. Similarly, boiling point information is not available in the existing literature for this specific dihalogenated carbamate derivative [2].

The absence of melting and boiling point data reflects the specialized nature of this compound and the limited thermal characterization studies conducted on halogenated phenylcarbamates [2] [16]. Related compounds in the tert-butyl carbamate family, such as the parent tert-butyl carbamate, exhibit melting points in the range of 105-108 degrees Celsius and boiling points around 196 degrees Celsius at 760 millimeters of mercury [25]. However, the presence of both bromine and iodine substituents would be expected to significantly alter these thermal properties compared to the unsubstituted parent compound [25].

Solubility Parameters

The solubility characteristics of tert-butyl 4-bromo-3-iodophenylcarbamate have not been extensively documented in the available literature [2] [15]. The compound's structural features, including the tert-butyl protecting group and the dihalogenated aromatic ring, suggest limited water solubility typical of lipophilic organic compounds [4] [8].

The topological polar surface area has been calculated as 38.33 square angstroms, which indicates moderate polarity primarily attributed to the carbamate functional group [4] [8]. This value is consistent with other phenylcarbamate derivatives, as demonstrated by tert-butyl (4-iodophenyl)carbamate, which exhibits an identical topological polar surface area of 38.33 square angstroms [5]. The relatively low polar surface area suggests limited hydrogen bonding capacity and reduced water solubility [4] [8].

Storage recommendations from commercial suppliers indicate that the compound should be maintained at 4 degrees Celsius with protection from light, suggesting sensitivity to both thermal and photochemical degradation [4] [16]. Alternative storage conditions specify room temperature storage in dry conditions, indicating moisture sensitivity [1] [2].

Stability Profile

The stability characteristics of tert-butyl 4-bromo-3-iodophenylcarbamate are influenced by the presence of halogen substituents and the carbamate functional group [27] [29]. Halogenated organic compounds, particularly those containing both bromine and iodine, can exhibit reduced thermal stability compared to their non-halogenated counterparts [27] [29]. The incorporation of bromine has been shown to reduce thermodynamic phase stability and shift the products of thermal decomposition in related halogenated compounds [29].

Carbamate functional groups are generally susceptible to hydrolysis under acidic or basic conditions, and thermal decomposition can occur through various pathways [30]. The thermal decomposition of carbamates typically involves the cleavage of carbon-oxygen or carbon-nitrogen bonds, with the specific pathway dependent on temperature and reaction conditions [30]. In the case of tert-butyl carbamates, thermal decomposition often results in the formation of carbon dioxide, tert-butyl alcohol, and the corresponding amine [30].

The presence of both bromine and iodine substituents may create areas of local strain in the molecular structure, potentially decreasing the activation energy for degradation processes [29]. Storage conditions recommend protection from light, indicating potential photochemical instability, which is common for halogenated aromatic compounds [4] [16].

LogP and Lipophilicity Characteristics

The partition coefficient (LogP) of tert-butyl 4-bromo-3-iodophenylcarbamate has been computationally determined as 4.4007, indicating high lipophilicity [4] [8]. This value reflects the compound's preference for lipophilic environments over aqueous media, which is consistent with the presence of the bulky tert-butyl group and the halogenated aromatic ring [4] [8].

The LogP value is comparable to that of tert-butyl (4-iodophenyl)carbamate, which exhibits a LogP of 4.42, suggesting that the additional bromine substituent has minimal impact on the overall lipophilicity [5]. This similarity indicates that the lipophilic character is primarily determined by the tert-butyl carbamate moiety and the aromatic ring system rather than the specific halogen substitution pattern [4] [5] [8].

| Compound | LogP | Molecular Weight | TPSA (Ų) |

|---|---|---|---|

| Tert-butyl 4-bromo-3-iodophenylcarbamate | 4.4007 | 398.03 | 38.33 |

| Tert-butyl (4-iodophenyl)carbamate | 4.42 | 319.139 | 38.33 |

The high LogP value suggests that the compound would be expected to exhibit good membrane permeability and bioavailability in lipophilic biological systems [4] [8]. The compound contains one rotatable bond, indicating conformational flexibility limited to the carbamate linkage [4] [8]. The combination of high lipophilicity and low rotational freedom suggests favorable pharmacokinetic properties for applications requiring membrane penetration [4] [8].

Retrosynthetic Analysis

The retrosynthetic analysis of tert-butyl 4-bromo-3-iodophenylcarbamate reveals multiple viable disconnection strategies that can guide synthetic planning. The compound contains three key structural features: a tert-butyl carbamate protecting group, a brominated aromatic ring, and an iodinated aromatic system, presenting a dihalogenated phenylcarbamate architecture [1] [2].

The primary retrosynthetic disconnection involves the carbamate bond formation, which can be achieved through several classical approaches. The most direct retrosynthetic pathway involves disconnection at the carbamate carbonyl carbon, leading to the corresponding halogenated aniline and a carbamate-forming reagent [3] [4]. This approach requires 4-bromo-3-iodoaniline as the key precursor, which can be synthesized through sequential halogenation strategies or cross-coupling methodologies [5] [6].

Alternative retrosynthetic approaches include disconnection at the halogen-carbon bonds, particularly targeting the strategic installation of halogens on pre-formed carbamate scaffolds [7] [8]. The iodine substituent can be introduced through electrophilic iodination or metal-halogen exchange reactions, while the bromine atom can be installed via electrophilic bromination or through halogen exchange processes [9] [10].

The tert-butyl carbamate functionality represents a crucial protecting group strategy, providing both synthetic accessibility and stability under various reaction conditions [1] [11]. The retrosynthetic analysis must consider the compatibility of halogenation reactions with the carbamate protecting group, as well as the regioselectivity challenges associated with installing multiple halogens on the aromatic ring [12] [13].

Conventional Synthesis Routes

Traditional synthetic approaches to tert-butyl 4-bromo-3-iodophenylcarbamate primarily employ established carbamate formation methodologies combined with strategic halogenation sequences. The Hofmann rearrangement represents one classical approach, involving the conversion of halogenated benzamides to the corresponding carbamates through oxidative conditions [1] [14]. This method typically requires alkaline media and oxidizing agents such as sodium hypobromite or iodine-based reagents, achieving yields in the range of 60-90% [15] [16].

The Curtius rearrangement offers another well-established route, proceeding through acyl azide intermediates derived from halogenated benzoic acid derivatives [17] [18]. This methodology involves thermal decomposition of acyl azides to generate isocyanate intermediates, which subsequently react with tert-butanol to form the desired carbamate products [19] [20]. The process typically operates at temperatures around 120°C in toluene solvent, providing yields of 70-95% [1] [11].

Phosgene-based methodologies, while highly effective, present significant safety and environmental concerns due to the extreme toxicity of phosgene gas [16] [21]. These routes typically involve the reaction of halogenated anilines with phosgene or chloroformate derivatives under basic conditions, achieving excellent yields of 85-98% but requiring specialized safety equipment and waste management protocols [22] [23].

The isocyanate addition route represents a more benign alternative, involving the reaction of halogenated isocyanates with tert-butanol under mild conditions [24] [25]. This approach typically operates at room temperature and provides high yields of 80-95%, though the preparation of halogenated isocyanate precursors may require additional synthetic steps [26] [27].

Carbon dioxide-based methodologies have emerged as environmentally sustainable alternatives, utilizing CO₂ as a C1 building block in combination with halogenated amines and alkyl halides [17] [28]. These approaches require basic conditions and elevated temperatures (70-150°C) but offer the advantage of utilizing abundant and non-toxic CO₂, achieving yields in the range of 45-92% [29] [30].

Optimization Strategies

Optimization of carbamate synthesis requires systematic evaluation of multiple reaction parameters to achieve maximum efficiency and selectivity. Temperature optimization represents a critical factor, as elevated temperatures generally increase reaction rates but may lead to decomposition of sensitive halogenated intermediates [31] [32]. For halogenated carbamate synthesis, optimal temperatures typically range from 120-150°C, balancing reaction efficiency with product stability [16] [33].

Catalyst selection and loading significantly impact both reaction rate and selectivity. Zinc chloride has emerged as an effective catalyst for carbamate synthesis, facilitating the reaction between carbamoyl chlorides and alcohols at moderate catalyst loadings of 2-5 mol% [16] [34]. Alternative catalysts include titanium-based systems and rare earth metal complexes, each offering distinct advantages in terms of substrate scope and reaction conditions [27] [35].

Solvent system optimization plays a crucial role in achieving optimal reaction outcomes. Toluene and dimethylformamide mixtures provide excellent solvation properties for halogenated substrates while maintaining compatibility with carbamate formation reactions [36] [37]. The choice of solvent affects both reaction kinetics and product selectivity, with polar aprotic solvents generally favoring carbamate formation over competing side reactions [38] [39].

Molar ratio optimization typically involves employing 2:1 to 3:1 ratios of carbamate-forming reagents to halogenated amine substrates, ensuring complete conversion while minimizing excess reagent consumption [31] [33]. Reaction time optimization generally requires 2-8 hours for complete conversion, depending on substrate reactivity and reaction conditions [36] [40].

Pressure control becomes particularly important when utilizing CO₂-based methodologies, with optimal pressures ranging from 5-15 bar to ensure effective CO₂ incorporation while maintaining practical reaction conditions [17] [29]. pH control through basic additives facilitates carbamate formation by neutralizing acidic byproducts and activating nucleophilic species [41] [30].

Flow Chemistry Applications

Flow chemistry methodologies offer significant advantages for carbamate synthesis, providing enhanced safety, improved heat transfer, and precise reaction control [19] [42]. Continuous flow processes enable the safe handling of hazardous reagents while maintaining consistent product quality and reducing reaction times [20] [43].

Packed bed reactors represent one effective flow chemistry configuration, utilizing immobilized catalysts to facilitate carbamate formation reactions [44] [45]. These systems typically operate with residence times of 5-120 minutes and can handle pressures up to 50 bar, making them suitable for CO₂-based carbamate synthesis [19] [29].

Microreactor systems provide exceptional control over reaction parameters, enabling precise temperature and residence time control for sensitive halogenated substrates [42] [46]. These systems typically operate with volumes of 0.1-10 mL and residence times of 0.1-30 minutes, offering rapid synthesis with minimal material consumption [44] [47].

Coil reactors offer versatility for homogeneous carbamate formation reactions, providing effective mixing and heat transfer for both thermal and photochemical processes [42] [48]. These systems can operate at temperatures up to 300°C and pressures up to 100 bar, accommodating a wide range of carbamate synthesis conditions [19] [43].

The telescoped flow approach represents an advanced strategy, combining multiple synthetic transformations in a continuous process without intermediate isolation [19] [20]. This methodology has been successfully applied to Curtius rearrangement reactions for carbamate synthesis, achieving excellent yields while minimizing handling of potentially unstable intermediates [20] [43].

Flow chemistry applications for CO₂-based carbamate synthesis have demonstrated particular promise, enabling continuous CO₂ introduction and precise control of gas-liquid mixing [17] [29]. These systems typically achieve reaction times of 50 minutes with yields of 45-92%, representing significant improvements over traditional batch processes [29] [49].

Green Chemistry Approaches

Green chemistry principles have driven the development of environmentally benign carbamate synthesis methodologies, emphasizing waste prevention, atom economy, and the use of renewable feedstocks [50] [26]. CO₂-based carbamate synthesis represents a paradigmatic example of green chemistry, utilizing abundant and non-toxic CO₂ as a renewable C1 building block [17] [28] [30].

Enzyme-catalyzed carbamate synthesis offers exceptional selectivity and operates under mild aqueous conditions, eliminating the need for organic solvents and harsh reaction conditions [51] [26]. Immobilized CALB (Candida antarctica lipase B) has demonstrated effectiveness in carbamate transformations, providing excellent yields while enabling catalyst recycling [19] [20].

Deep eutectic solvents represent an innovative green chemistry approach, providing environmentally benign reaction media for carbamate synthesis [39] [52]. These solvents, typically composed of choline chloride and urea derivatives, offer excellent solvation properties while being biodegradable and non-toxic [53] [26].

Mechanochemical synthesis approaches eliminate the need for organic solvents entirely, utilizing ball-milling techniques to facilitate carbamate formation reactions [54] [50]. These methodologies achieve excellent yields through mechanical activation while generating minimal waste and avoiding hazardous solvents [26] [53].

Urea-based carbamate synthesis represents another green chemistry approach, utilizing abundant and inexpensive urea as a carbonyl source [27] [23]. These methodologies typically employ silica gel-supported catalysts and achieve yields of 96-97% while avoiding toxic phosgene-derived reagents [27] [50].

Microwave-assisted synthesis provides energy-efficient carbamate formation, reducing reaction times and energy consumption compared to conventional heating methods [55] [56]. These approaches achieve excellent yields while minimizing thermal decomposition through selective heating of polar species [50] [57].

Scalability Considerations

Scalability analysis for carbamate synthesis must address multiple factors including heat transfer, mass transfer, mixing efficiency, and economic viability across different production scales [58] [59]. Laboratory-scale synthesis (mg-g range) focuses on reaction optimization and analytical method development, typically requiring 1-6 months for complete development [60] [55].

Pilot plant operations (kg scale) introduce significant engineering challenges related to heat and mass transfer, particularly for exothermic carbamate formation reactions [58] [61]. Equipment selection becomes critical, requiring steel reactors, efficient pumps, and heat exchangers capable of handling potentially corrosive halogenated intermediates [57] [55].

Demonstration-scale operations (10-100 kg) require integrated process design and economic evaluation to assess commercial viability [59] [62]. Process integration challenges include waste heat recovery, byproduct management, and quality control systems to ensure consistent product specifications [57] [61].

Commercial-scale production (ton scale) demands comprehensive economic analysis including capital investment, operating costs, and market price considerations [59] [63]. Industrial production of related compounds such as methylene diphenyl diisocyanate provides valuable insights into the economic factors governing large-scale carbamate production [59] [64].

Heat management represents a critical scalability challenge, as carbamate formation reactions are typically exothermic and may require careful temperature control to prevent decomposition [58] [61]. Industrial-scale production often employs multi-stage reactors with intermediate cooling to maintain optimal reaction conditions [57] [55].

Mass transfer limitations become increasingly important at larger scales, particularly for gas-liquid reactions involving CO₂-based methodologies [58] [62]. Proper reactor design and mixing systems are essential to ensure adequate contact between phases and prevent mass transfer limitations [61] [64].

Economic considerations include raw material costs, energy consumption, waste treatment expenses, and capital equipment investment [59] [62]. The choice between different synthetic routes often depends on production scale, with more capital-intensive continuous processes becoming economically favorable at larger scales [58] [63].

Process automation and control systems become essential for commercial-scale operations, ensuring consistent product quality and safe operation [57] [61]. Real-time monitoring and feedback control systems enable optimization of reaction conditions and early detection of process deviations [55] [64].

Environmental compliance and regulatory approval represent additional scalability considerations, particularly for processes involving halogenated compounds or CO₂ emissions [59] [62]. Comprehensive environmental impact assessment and regulatory submission typically require 24-60 months for commercial-scale implementation [61] [64].

Data Tables

Table 1: Conventional Synthesis Routes for Carbamate Preparation

| Synthesis Method | Starting Materials | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hofmann Rearrangement | Primary amides, oxidants (PhI(OAc)₂, NBS) | Alkaline medium, room temp to 80°C | 60-90 | Well-established, predictable | Harsh oxidants, limited scope |

| Curtius Rearrangement | Carboxylic acids, DPPA, alcohols | Thermal decomposition, 120°C, toluene | 70-95 | High yields, versatile | Toxic DPPA, high temperature |

| Carbon Dioxide Alkylation | Amines, CO₂, alkyl halides, bases | Basic conditions, 70-150°C, pressure | 45-92 | Green chemistry, CO₂ utilization | Long reaction times, low conversion |

| Isocyanate Addition | Isocyanates, alcohols | Mild conditions, room temp | 80-95 | High efficiency, mild conditions | Toxic isocyanates required |

| Phosgene/Chloroformate Route | Amines, phosgene/chloroformates | Basic conditions, 0-25°C | 85-98 | High yields, fast reaction | Highly toxic reagents |

| Reductive Carbonylation | Nitroaromatics, CO, alcohols | High pressure, 150-200°C, catalyst | 65-85 | One-pot process | High pressure, specialized equipment |

Table 2: Optimization Strategy Parameters for Carbamate Synthesis

| Parameter | Typical Range | Optimization Impact | Optimal Conditions (Halogenated Carbamates) |

|---|---|---|---|

| Temperature | 25-200°C | Higher temp increases rate but may cause decomposition | 120-150°C |

| Pressure | 1-30 bar | Increased pressure favors CO₂ incorporation | 5-15 bar |

| Catalyst Loading | 1-10 mol% | Higher loading improves conversion but increases cost | 2-5 mol% |

| Reaction Time | 0.5-24 hours | Longer time improves yield but reduces productivity | 2-8 hours |

| Molar Ratio (reactants) | 1:1 to 5:1 | Excess reagent drives equilibrium but creates waste | 2:1 to 3:1 |

| Solvent System | Polar aprotic to aqueous | Solvent polarity affects reaction mechanism | Toluene/DMF mixtures |

| pH Control | 7-14 | Basic conditions favor carbamate formation | 8-10 |

| Concentration | 0.1-2.0 M | Higher concentration improves productivity | 0.5-1.0 M |

Table 3: Green Chemistry Assessment of Different Synthetic Routes

| Green Chemistry Principle | Traditional Phosgene Route | CO₂-Based Routes | Flow Chemistry Approaches |

|---|---|---|---|

| Prevention of Waste | Poor - HCl byproduct | Good - minimal waste | Excellent - precise control |

| Atom Economy | Moderate - 65-75% | Excellent - 85-95% | Excellent - optimized stoichiometry |

| Less Hazardous Synthesis | Poor - highly toxic phosgene | Excellent - non-toxic CO₂ | Excellent - contained systems |

| Safer Chemicals | Poor - toxic intermediates | Good - benign materials | Good - reduced inventory |

| Safer Solvents | Poor - chlorinated solvents | Good - aqueous/green solvents | Good - minimal solvent use |

| Energy Efficiency | Moderate - low temperatures | Moderate - elevated temperature | Excellent - efficient heat transfer |

| Renewable Feedstocks | Poor - fossil-derived | Excellent - CO₂ utilization | Moderate - depends on feedstock |

| Catalysis | Not applicable | Excellent - efficient catalysis | Excellent - precise catalyst control |

| Degradable Products | Good - hydrolyzable | Good - hydrolyzable | Good - hydrolyzable |

| Real-time Monitoring | Limited - endpoint analysis | Good - continuous monitoring | Excellent - real-time analysis |

Table 4: Flow Chemistry Process Comparison

| Flow System Type | Volume Range (mL) | Residence Time (min) | Temperature Range (°C) | Pressure Capability (bar) | Productivity (g/h) | Best Application |

|---|---|---|---|---|---|---|

| Packed Bed Reactor | 10-1000 | 5-120 | 25-250 | 1-50 | 1-500 | Heterogeneous catalysis |

| Microreactor Chips | 0.1-10 | 0.1-30 | 25-200 | 1-30 | 0.01-10 | High-precision synthesis |

| Coil Reactors | 1-100 | 1-60 | 25-300 | 1-100 | 0.1-100 | Homogeneous reactions |

| Membrane Reactors | 5-500 | 10-240 | 25-150 | 1-20 | 5-200 | Gas-liquid reactions |

| Falling Film Reactors | 100-5000 | 30-180 | 25-200 | 1-10 | 50-2000 | Large scale continuous |

Table 5: Scalability Considerations for Carbamate Production

| Scale Factor | Key Challenges | Equipment Requirements | Economic Considerations | Success Metrics | Timeline (months) |

|---|---|---|---|---|---|

| Laboratory (mg-g) | Reaction optimization, analytical development | Glassware, analytical instruments | Materials cost, labor time | Yield, purity, reproducibility | 1-6 |

| Pilot Plant (kg) | Heat/mass transfer, equipment selection | Steel reactors, pumps, heat exchangers | Equipment cost, utilities | Productivity, quality consistency | 6-24 |

| Demonstration (10-100 kg) | Process integration, economic evaluation | Integrated process units, control systems | Process efficiency, waste treatment | Process reliability, cost targets | 12-36 |

| Commercial (ton scale) | Capital investment, regulatory approval | Industrial reactors, separation units | Capital cost, operating cost, market price | Profitability, market competitiveness | 24-60 |

XLogP3

Explore Compound Types